molecular formula C18H28O4 B14725157 3-(3-Phenoxypropoxy)propyl hexanoate CAS No. 5404-64-8

3-(3-Phenoxypropoxy)propyl hexanoate

Cat. No.: B14725157
CAS No.: 5404-64-8
M. Wt: 308.4 g/mol
InChI Key: ZPFCAOBJBWAELV-UHFFFAOYSA-N
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Description

3-(3-Phenoxypropoxy)propyl hexanoate (CAS 5404-64-8) is a synthetic ester with the molecular formula C₁₈H₂₈O₄ and a molecular weight of 308.41 g/mol . Its structure comprises a hexanoate moiety linked to a propyl chain modified with a phenoxypropoxy group. This compound is characterized by:

  • Functional groups: Ester, ether, and aromatic phenyl.
  • Key physical properties: Exact mass of 308.19884, topological polar surface area (PSA) of 44.76 Ų, and a SMILES string CCCCCC(=O)OCCCOCCCOC1=CC=CC=C1 .

Properties

CAS No.

5404-64-8

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

3-(3-phenoxypropoxy)propyl hexanoate

InChI

InChI=1S/C18H28O4/c1-2-3-5-12-18(19)22-16-9-14-20-13-8-15-21-17-10-6-4-7-11-17/h4,6-7,10-11H,2-3,5,8-9,12-16H2,1H3

InChI Key

ZPFCAOBJBWAELV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCCOCCCOC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxypropoxy)propyl hexanoate typically involves the esterification reaction between 3-phenoxypropyl alcohol and hexanoic acid. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and requires heating to proceed efficiently. The general reaction can be represented as follows:

3-Phenoxypropyl alcohol+Hexanoic acidH2SO43-(3-Phenoxypropoxy)propyl hexanoate+H2O\text{3-Phenoxypropyl alcohol} + \text{Hexanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-Phenoxypropyl alcohol+Hexanoic acidH2​SO4​​3-(3-Phenoxypropoxy)propyl hexanoate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxypropoxy)propyl hexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-phenoxypropyl alcohol and hexanoic acid.

    Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 3-Phenoxypropyl alcohol and hexanoic acid.

    Oxidation: Phenoxypropyl derivatives depending on the extent of oxidation.

    Reduction: 3-Phenoxypropyl alcohol.

Scientific Research Applications

3-(3-Phenoxypropoxy)propyl hexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems due to its ester linkage and phenoxy group.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Used in the formulation of perfumes and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-(3-Phenoxypropoxy)propyl hexanoate involves its interaction with biological molecules through its ester linkage. The ester bond can be hydrolyzed by esterases in the body, releasing 3-phenoxypropyl alcohol and hexanoic acid. These metabolites can then interact with various molecular targets and pathways, potentially exerting biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences among 3-(3-phenoxypropoxy)propyl hexanoate and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Safety Notes
This compound 5404-64-8 C₁₈H₂₈O₄ 308.41 Ester, ether, phenyl Potential polymer/fragrance use Limited data available
Propyl hexanoate 626-77-7 C₉H₁₈O₂ 158.24 Ester Food flavoring (fruits, wines) Generally recognized as safe (GRAS)
3-Phenylpropyl hexanoate 6281-40-9 C₁₅H₂₂O₂ 234.33 Ester, phenyl Flavoring agent (floral/fruity notes) No significant safety concerns cited
3-(Methylthio)propyl hexanoate N/A C₁₀H₂₀O₂S 204.33 Ester, thioether Fragrance (sulfurous aroma) Margin of safety = 56 (low adequacy)
Butanoic acid, 4-phenoxy-, ethyl ester 2364-59-2 C₁₂H₁₆O₃ 208.25 Ester, phenyl Polymer synthesis Limited toxicity data

Key Observations :

  • Chain Length and Substituents: The target compound’s extended phenoxypropoxypropyl chain increases its molecular weight and lipophilicity compared to simpler esters like propyl hexanoate .
  • Functional Group Impact: The presence of ether and phenyl groups enhances stability and aromatic interactions, whereas thioether groups (e.g., 3-(methylthio)propyl hexanoate) introduce sulfur-based reactivity and odor .
Flavor and Fragrance Sector
  • Propyl hexanoate (CAS 626-77-7) is a major volatile flavor compound in fruits and wines, contributing to apple, pear, and tropical notes. Its content decreases significantly during drying processes (e.g., freeze-drying vs. air-drying) .
  • 3-Phenylpropyl hexanoate (CAS 6281-40-9) is used for floral/fruity flavor enhancement, though its odor threshold remains uncharacterized in many matrices .
  • 3-(Methylthio)propyl hexanoate (FEMA 4436) exhibits a sulfurous aroma but has stricter regulatory limitations due to a low margin of safety (NOEL = 1.4 mg/kg/day in rats) .
Material Science

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